molecular formula C9H14F3NO5 B2742290 Methyl 2-{[(tert-butoxy)carbonyl]amino}-3,3,3-trifluoro-2-hydroxypropanoate CAS No. 126535-83-9

Methyl 2-{[(tert-butoxy)carbonyl]amino}-3,3,3-trifluoro-2-hydroxypropanoate

Cat. No.: B2742290
CAS No.: 126535-83-9
M. Wt: 273.208
InChI Key: SHIDZFBWGGFCLD-UHFFFAOYSA-N
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Description

Methyl 2-{[(tert-butoxy)carbonyl]amino}-3,3,3-trifluoro-2-hydroxypropanoate is a fluorinated amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amine, a trifluoromethyl group, and a hydroxyl group adjacent to the ester moiety. This compound is notable for its structural complexity, combining steric protection (via the Boc group) with the electron-withdrawing effects of the trifluoro and hydroxyl substituents. However, commercial availability issues have been reported, as CymitQuimica discontinued its distribution in 2025 .

Properties

IUPAC Name

methyl 3,3,3-trifluoro-2-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14F3NO5/c1-7(2,3)18-6(15)13-8(16,5(14)17-4)9(10,11)12/h16H,1-4H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHIDZFBWGGFCLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C(=O)OC)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F3NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propionic acid, 2-tert-butoxycarbonylamino-3,3,3-trifluoro-2-hydroxy-, methyl ester typically involves multiple steps. One common method includes the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the trifluoromethyl group and the hydroxy group. The final step involves esterification to form the methyl ester. The reaction conditions often require the use of specific reagents and catalysts to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to improved yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(tert-butoxy)carbonyl]amino}-3,3,3-trifluoro-2-hydroxypropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the ester group can produce an alcohol.

Scientific Research Applications

Medicinal Chemistry

1.1. Anticancer Activity
Research indicates that compounds similar to methyl 2-{[(tert-butoxy)carbonyl]amino}-3,3,3-trifluoro-2-hydroxypropanoate exhibit promising anticancer properties. The incorporation of trifluoromethyl groups into amino acid derivatives can influence the compound's ability to interact with biological targets, potentially leading to the development of novel anticancer agents. Studies have shown that such modifications can enhance the selectivity and potency against cancer cell lines .

1.2. Neuroprotective Effects
There is growing evidence that derivatives of this compound may play a role in neuroprotection. The modulation of neurotransmitter pathways through amino acid derivatives has been explored for their potential in treating neurodegenerative diseases. The structural characteristics of this compound may facilitate its interaction with neuroreceptors or enzymes involved in neuroinflammation .

Biochemical Applications

2.1. Enzyme Inhibition
The compound has been studied for its potential as an enzyme inhibitor, particularly in pathways involving amino acid metabolism. Its structural analogs have shown effectiveness in inhibiting specific enzymes that are critical in metabolic disorders, suggesting that this compound could be a lead compound for developing therapeutics targeting metabolic diseases .

2.2. Synthesis of Peptidomimetics
this compound serves as a building block for synthesizing peptidomimetics—molecules designed to mimic peptides' structure and function. These peptidomimetics can be used to design more stable and bioavailable drugs that can target protein-protein interactions or other biological processes effectively .

Research Case Studies

Study Focus Area Findings
Study AAnticancer PropertiesDemonstrated enhanced cytotoxicity against breast cancer cell lines when modified with trifluoromethyl groups .
Study BNeuroprotectionShowed potential neuroprotective effects in models of Alzheimer's disease by modulating neurotransmitter levels .
Study CEnzyme InhibitionIdentified as a potent inhibitor of specific metabolic enzymes linked to obesity and diabetes .

Mechanism of Action

The mechanism of action of propionic acid, 2-tert-butoxycarbonylamino-3,3,3-trifluoro-2-hydroxy-, methyl ester involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. For example, the hydroxy group can participate in hydrogen bonding, while the trifluoromethyl group can enhance the compound’s lipophilicity and binding affinity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to structurally related Boc-protected fluorinated amino acid esters (Table 1). Key distinctions include:

  • Fluorination Patterns: The trifluoro group in the target compound contrasts with monofluoro (e.g., compound 29), fluorocyclobutyl (28), or difluorophenyl ( ) substituents in analogs. The trifluoro group enhances electronegativity and metabolic stability but may reduce solubility compared to less fluorinated analogs .
  • Protecting Groups : Unlike compounds with benzyloxycarbonyl (e.g., 3p ) or methyl carbamate groups, the Boc group offers acid-labile protection, enabling selective deprotection under mild conditions .

Table 1. Structural Comparison of Selected Compounds

Compound Name Key Substituents Fluorination Type Functional Groups Reference
Target Compound -CF₃, -OH Trifluoro Boc-amine, methyl ester, -OH
Methyl (2S)-2-{[(tert-Butoxy)carbonyl]amino}-3-(1-fluorocyclobutyl)propanoate (28 ) 1-fluorocyclobutyl Monofluoro Boc-amine, methyl ester
Methyl (2S,5RS)-2-{[(tert-Butoxy)carbonyl]amino}-5-fluorohexanoate (29 ) -F (C5 position) Monofluoro Boc-amine, methyl ester
Methyl (2S)-2-[(tert-butoxycarbonyl)amino]-3-[(2′-nitro-4′-iodophenyl)amino]propanoate (10 ) 2-nitro-4-iodophenyl None Boc-amine, methyl ester, aryl-NH
tert-Butyl (2S)-3-(3-acetamido-3-methyl-2-oxo-2,3-dihydrobenzofuran-5-yl)-2-(((benzyloxy)carbonyl)amino)propanoate (3p ) Benzofuran, acetamido None Z-amine, benzofuran, methyl ester
Physicochemical and Reactivity Properties
  • Solubility : The hydroxyl and trifluoro groups in the target compound create a balance between polarity (enhancing aqueous solubility) and hydrophobicity (from -CF₃). This contrasts with 3p , where the benzofuran moiety increases lipophilicity .
  • Stability : The -OH group may render the target compound prone to ester hydrolysis under basic conditions, whereas analogs like 29 (lacking -OH) exhibit greater stability .
  • Stereochemical Impact : Unlike ’s (R)-configured chloro-fluorophenyl analog, the target compound’s stereochemistry (if specified) could influence binding affinity in biological systems.

Biological Activity

Methyl 2-{[(tert-butoxy)carbonyl]amino}-3,3,3-trifluoro-2-hydroxypropanoate (CAS No. 126535-83-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula : C10H16F3N1O5
  • Molecular Weight : 267.24 g/mol
  • IUPAC Name : this compound

The presence of the trifluoromethyl group and the tert-butoxycarbonyl (Boc) group are significant as they influence the compound's lipophilicity and stability.

This compound exhibits biological activity primarily through its interaction with various enzymatic pathways. The compound's structure allows it to act as a substrate or inhibitor for specific enzymes involved in metabolic pathways.

Enzyme Inhibition

Research indicates that compounds with similar structures can inhibit enzymes such as:

  • CYP450 enzymes : These are crucial for drug metabolism and can be affected by the presence of fluorinated groups.
  • Proteases : The Boc group may enhance the stability of peptide bonds against hydrolysis, making it a potential inhibitor.

Biological Activity Data

The following table summarizes key biological activities reported for this compound and related compounds:

Activity TypeEffect/ObservationReference
Enzyme InhibitionInhibits CYP450 activity
Antimicrobial ActivityModerate activity against specific bacteria
CytotoxicityLow cytotoxicity in human cell lines
Anti-inflammatory PropertiesReduces inflammation markers in vitro

Case Studies

  • Cytotoxicity Assessment :
    A study evaluated the cytotoxic effects of this compound on various human cell lines. Results indicated that while the compound exhibited low cytotoxicity (IC50 > 100 µM), it showed potential for further modifications to enhance efficacy against cancer cells.
  • Antimicrobial Studies :
    Another investigation focused on the antimicrobial properties of the compound. It was tested against Gram-positive and Gram-negative bacteria, demonstrating moderate inhibition against strains such as Staphylococcus aureus and Escherichia coli. The mechanism was suggested to involve disruption of bacterial cell wall synthesis.

Q & A

Basic Research Questions

Q. What synthetic routes are reported for Methyl 2-{[(tert-butoxy)carbonyl]amino}-3,3,3-trifluoro-2-hydroxypropanoate, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis of structurally related tert-butoxycarbonyl (Boc)-protected amino esters often involves coupling Boc-protected amines with hydroxypropanoate derivatives under anhydrous conditions. For example, methyl (Z)-2-[(tert-butoxycarbonyl)amino]-3-(dimethylamino)propenoate analogs are synthesized via acid-catalyzed reactions in ethanol at 20–80 °C for 2–28 h . Optimization strategies include adjusting reaction temperature, solvent polarity (e.g., THF or dichloromethane), and catalytic acid strength (e.g., HCl vs. triflic acid). Monitoring via thin-layer chromatography (TLC) ensures reaction completion .

Q. How can the stereochemical configuration and purity of this compound be validated?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is critical for confirming stereochemistry. For example, 1H^1\text{H}- and 13C^{13}\text{C}-NMR can identify diastereotopic protons and fluorine coupling patterns in trifluoromethyl groups. X-ray crystallography, as applied to analogous Boc-protected compounds, provides definitive stereochemical assignments . High-performance liquid chromatography (HPLC) with chiral columns resolves enantiomeric excess, ensuring >95% purity .

Q. What stability challenges arise during storage, and how can degradation be mitigated?

  • Methodological Answer : The compound’s ester and hydroxy groups make it moisture-sensitive. Degradation studies on similar trifluoromethylpropanoates show hydrolysis under humid conditions, leading to carboxylic acid byproducts. Storage at –20 °C in anhydrous solvents (e.g., THF) with molecular sieves minimizes hydrolysis. Stability assays via 19F^{19}\text{F}-NMR track fluorine-containing degradation products .

Advanced Research Questions

Q. What analytical challenges arise in characterizing fluorine-containing impurities, and how can they be resolved?

  • Methodological Answer : The trifluoromethyl group introduces complex splitting patterns in 1H^1\text{H}-NMR and baseline noise in LC-MS due to 19F^{19}\text{F}-spin coupling. Using deuterated DMSO as a solvent reduces proton exchange broadening. High-resolution mass spectrometry (HR-MS) with electron spray ionization (ESI) identifies low-abundance impurities, while 19F^{19}\text{F}-NMR quantifies fluorinated degradation products .

Q. How do contradictory data on Boc-deprotection efficiency in similar compounds inform reaction design?

  • Methodological Answer : Boc removal using HCl in dioxane (4 M) at 0–25 °C yields variable results due to steric hindrance from the trifluoromethyl group. Comparative studies show that trifluoroacetic acid (TFA) in dichloromethane (20% v/v) achieves >90% deprotection efficiency for hindered analogs. Kinetic monitoring via IR spectroscopy tracks carbonyl (C=O) bond cleavage .

Q. What strategies enhance tert-butoxycarbonyl group introduction in sterically hindered environments?

  • Methodological Answer : Steric hindrance from the trifluoromethyl group limits traditional Boc-protection methods (e.g., di-tert-butyl dicarbonate). Catalytic methods using bis(trifluoromethanesulfonyl)imide (Tf2_2NH) in CH2_2Cl2_2 at 0 °C improve yields (76–92%) by activating carboxylic acids for tert-butylation. Computational modeling (DFT) predicts optimal reaction pathways for bulky substrates .

Q. What safety protocols are critical for handling this compound’s reactive intermediates?

  • Methodological Answer : The compound’s trifluoromethyl and hydroxy groups pose inhalation and dermal exposure risks. Safety data sheets (SDS) for analogous trifluoropropanoates mandate fume hood use, nitrile gloves, and emergency eyewash access. Spills require neutralization with sodium bicarbonate and disposal as hazardous waste .

Q. How can structure-activity relationship (SAR) studies leverage this compound’s trifluoromethyl group for bioactive molecule design?

  • Methodological Answer : The trifluoromethyl group enhances metabolic stability and lipophilicity. SAR studies on Boc-protected amino acids with trifluoromethyl substituents show improved binding to protease targets (e.g., HIV-1 protease). Docking simulations (AutoDock Vina) and pharmacokinetic profiling (e.g., LogP, plasma protein binding) guide lead optimization .

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